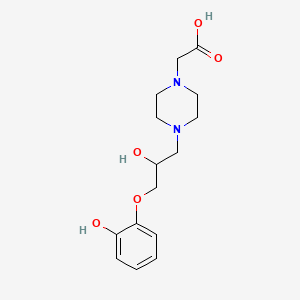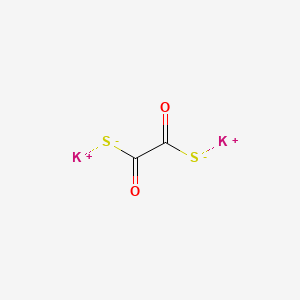
Potassium dithiooxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dithiooxalate is an organosulfur compound with the chemical formula ( K_2C_2O_2S_2 ). It is a potassium salt of dithiooxalic acid and is known for its ability to act as a ligand in coordination chemistry. The compound is characterized by its unique structure, which includes two sulfur atoms and two oxygen atoms bonded to a central carbon-carbon bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dithiooxalate can be synthesized through the reaction of potassium hydroxide with dithiooxalic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of dithiooxalic acid in water.
- Addition of potassium hydroxide to the solution.
- Precipitation of this compound as a solid product.
The reaction can be represented by the following equation: [ H_2C_2O_2S_2 + 2KOH \rightarrow K_2C_2O_2S_2 + 2H_2O ]
Industrial Production Methods
In industrial settings, this compound is produced by the sulfhydrolysis of diphenyl oxalate. This method involves the reaction of diphenyl oxalate with hydrogen sulfide in the presence of a base, followed by the addition of potassium hydroxide to form the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium dithiooxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxalate and sulfate ions.
Reduction: It can be reduced to form thiolates.
Substitution: this compound can act as a ligand in substitution reactions, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Transition metal salts like nickel chloride and iron sulfate are often used in coordination chemistry.
Major Products Formed
Oxidation: Oxalate and sulfate ions.
Reduction: Thiolates.
Substitution: Metal-dithiooxalate complexes.
Scientific Research Applications
Potassium dithiooxalate has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination compounds and metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: this compound is used in the production of catalysts and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of potassium dithiooxalate involves its ability to act as a ligand, forming coordination complexes with metal ions. The compound’s sulfur and oxygen atoms can donate electron pairs to metal centers, stabilizing the metal ions and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed.
Comparison with Similar Compounds
Similar Compounds
Dimethyltin dithiooxalate: Similar in structure but contains tin instead of potassium.
Nickel dithiooxalate: Forms complexes with nickel ions.
Iron dithiooxalate: Forms complexes with iron ions.
Uniqueness
Potassium dithiooxalate is unique due to its ability to form stable complexes with a wide range of metal ions. Its versatility as a ligand makes it valuable in coordination chemistry and various industrial applications. The presence of both sulfur and oxygen atoms in its structure allows for diverse coordination modes, enhancing its reactivity and usefulness in different chemical processes.
Properties
Molecular Formula |
C2K2O2S2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
dipotassium;ethanebis(thioate) |
InChI |
InChI=1S/C2H2O2S2.2K/c3-1(5)2(4)6;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI Key |
CMDICZWJGYCNHQ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[S-])[S-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



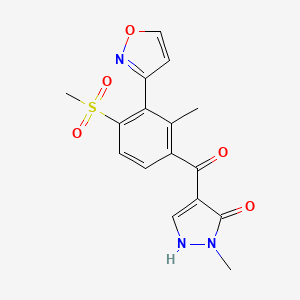
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
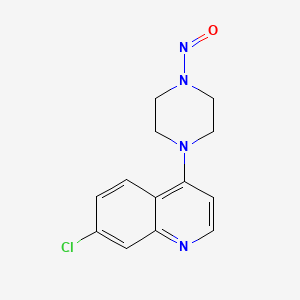


![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

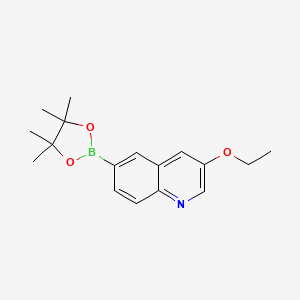
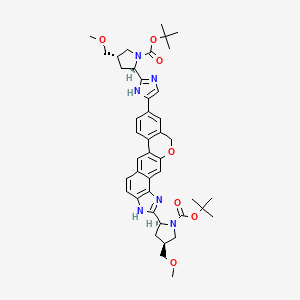

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
